1-(Benzyl-d5)-4-piperidine-carboxaldehyde
Description
Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. nih.govresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved water solubility and the capacity to engage in crucial binding interactions with biological targets. researchgate.netthieme-connect.com Consequently, the piperidine scaffold is a cornerstone in medicinal chemistry, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.orgnih.gov
Beyond their direct biological activities, piperidine derivatives are invaluable as versatile chemical intermediates. ijnrd.org Their structural framework allows for functionalization at various positions, enabling the synthesis of complex molecular architectures. The non-deuterated analogue, 1-Benzyl-4-piperidinecarboxaldehyde, for instance, serves as a key building block in the synthesis of important pharmaceuticals like Donepezil (B133215), a medication used for the treatment of Alzheimer's disease. chemicalbook.comgoogle.comgoogle.com The inherent reactivity of the aldehyde group combined with the stable piperidine ring makes such compounds essential for constructing a diverse library of bioactive molecules. nih.gov
Rationale for Deuterium (B1214612) Labeling in Organic Compounds
Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a sophisticated strategy employed in various fields of chemical and pharmaceutical science. clearsynth.comyoutube.com This seemingly minor structural alteration—the addition of a neutron—does not change the fundamental chemical properties of a molecule but can have profound effects on its metabolic fate and reaction kinetics. youtube.comnih.gov
The scientific basis for these effects lies in the greater mass of deuterium compared to hydrogen. The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference leads to the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond. libretexts.orgnih.gov In drug discovery, this principle is strategically applied to sites on a molecule that are susceptible to metabolic oxidation. By replacing hydrogen with deuterium at these "soft spots," researchers can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile by increasing its half-life and bioavailability. nih.govsymeres.commusechem.com
Furthermore, deuterium-labeled compounds are indispensable tools in analytical research. They are frequently used as internal standards in quantitative mass spectrometry assays due to their chemical identity and distinct mass from the non-labeled analyte. acs.orgresearchgate.netnih.gov They also serve as tracers to elucidate the complex metabolic pathways of drugs and other xenobiotics within biological systems. clearsynth.comacs.org
Overview of Research Utility of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde
This compound is a specialized chemical reagent designed for advanced research applications. Its primary utility lies in its role as an isotopically labeled building block in organic synthesis. impurity.com The presence of five deuterium atoms on the benzyl (B1604629) group provides a stable isotopic signature for researchers tracking the molecule through complex chemical transformations or biological systems.
The principal application of this compound is in the synthesis of deuterated versions of biologically active molecules. Given that its non-deuterated counterpart is a known precursor to pharmaceuticals, it is used to synthesize these same compounds with a deuterium label. These labeled final products are crucial for several research purposes:
Drug Metabolism and Pharmacokinetic (DMPK) Studies : Synthesizing a drug candidate with a deuterium-labeled benzyl group allows researchers to precisely track its absorption, distribution, metabolism, and excretion (ADME) profile using mass spectrometry. acs.org
Internal Standards : Deuterated analogues of active pharmaceutical ingredients (APIs) are the gold standard for use as internal standards in bioanalytical methods, ensuring accurate quantification in complex matrices like plasma or urine. acs.orgresearchgate.net
Mechanistic Studies : The compound can be used to investigate reaction mechanisms where the benzyl group might be involved. Observing the kinetic isotope effect can provide evidence for C-H bond cleavage in a rate-determining step. nih.gov
In essence, this compound provides a direct pathway to introduce a stable isotopic label into a well-established and pharmaceutically relevant molecular scaffold.
Compound Data
Below are data tables for the subject compound and its non-deuterated analogue.
Table 1: this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1185027-87-5 | libretexts.org |
| Molecular Formula | C₁₃H₁₂D₅NO | clearsynth.com |
| Molecular Weight | 208.31 g/mol | clearsynth.com |
| Appearance | Colorless Oil | libretexts.org |
| Common Use | Organic synthesis building block, Isotopic labeled analogue | impurity.com |
Table 2: 1-Benzyl-4-piperidinecarboxaldehyde (Non-deuterated Analogue)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 22065-85-6 | nih.govchemicalbook.com |
| Molecular Formula | C₁₃H₁₇NO | nih.govchemicalbook.com |
| Molecular Weight | 203.28 g/mol | nih.govchemicalbook.com |
| Synonyms | N-Benzyl-4-formylpiperidine, 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | nih.gov |
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Characterization and Purity Assessment of 1 Benzyl D5 4 Piperidine Carboxaldehyde
Spectroscopic Methodologies for Isotopic Composition and Structural Elucidation
High-Resolution Mass Spectrometry for Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for assessing the isotopic purity of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde. It can distinguish between the deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium (B1214612) and protium (B1232500). The high resolving power of HRMS allows for the accurate determination of the monoisotopic mass and the isotopic distribution, which confirms the successful incorporation of the five deuterium atoms and quantifies the percentage of the deuterated species.
In a typical analysis, the mass spectrum of this compound would be compared to that of the unlabeled 1-Benzyl-4-piperidine-carboxaldehyde. The expected mass shift of approximately 5 Da (more precisely, 5.031385 Da) would be observed. The relative intensities of the molecular ion peaks for the d5-labeled compound and any residual unlabeled (d0) or partially labeled (d1-d4) species are used to calculate the isotopic purity.
Table 1: Theoretical High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ |
|---|---|---|
| 1-Benzyl-4-piperidine-carboxaldehyde | C₁₃H₁₇NO | 204.1383 |
| This compound | C₁₃H₁₂D₅NO | 209.1697 |
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Content.huji.ac.ilresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location and extent of deuterium incorporation. huji.ac.il Both ¹H NMR and ²H NMR (Deuterium NMR) are utilized for a comprehensive analysis.
In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the benzyl (B1604629) ring (typically found in the aromatic region of 6.5-8.0 ppm) would be absent or significantly diminished. openstax.orgpressbooks.pub The remaining signals for the piperidine (B6355638) ring protons and the aldehyde proton would be present, confirming that deuteration is specific to the benzyl group. The integration of any residual proton signals in the aromatic region can be used to quantify the isotopic purity.
Conversely, the ²H NMR spectrum would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms. The chemical shifts in NMR are a key indicator of the electronic environment of the nuclei, and the substitution of protium with deuterium can lead to small but measurable shifts in the signals of neighboring protons. huji.ac.il
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | 1-Benzyl-4-piperidine-carboxaldehyde (Predicted δ, ppm) | This compound (Predicted δ, ppm) |
|---|---|---|
| Aromatic (C₆H₅) | ~7.2-7.4 | Absent or significantly reduced |
| Aldehyde (CHO) | ~9.6 | ~9.6 |
| Benzyl (CH₂) | ~3.5 | ~3.5 |
| Piperidine (ring CH) | ~2.8 | ~2.8 |
| Piperidine (ring CH₂) | ~1.5-2.0 | ~1.5-2.0 |
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Variant Differentiation.citedrive.com
Molecular Rotational Resonance (MRR) spectroscopy offers an exceptionally precise method for differentiating between isotopic variants. citedrive.com This gas-phase technique measures the rotational transitions of a molecule, which are directly dependent on its moments of inertia. The substitution of five protons with heavier deuterium atoms in this compound results in a significant change in the molecule's mass distribution and, consequently, its moments of inertia.
This change leads to a distinct and predictable shift in the rotational spectrum compared to the unlabeled analog. MRR is highly sensitive to the exact position of isotopic substitution, providing unambiguous confirmation of the d5-benzyl structure. citedrive.com A key advantage of MRR is its ability to distinguish between different isotopologues in a mixture without the need for chromatographic separation or reference standards. citedrive.com The high resolution of MRR allows for the clear identification of each unique isotopic species present in a sample. citedrive.com
Chromatographic Performance of Deuterated Analogs
The use of deuterated compounds as internal standards in chromatographic methods is widespread. youtube.com However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior.
Implications of Chromatographic Deuterium Isotope Effects (CDE).nih.gov
The Chromatographic Deuterium Isotope Effect (CDE) refers to the potential for a deuterated compound to have a slightly different retention time compared to its non-deuterated counterpart during chromatographic separation. nih.gov In many cases, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their protium analogs. nih.govchromforum.org This phenomenon is generally attributed to the subtle differences in intermolecular interactions between the analyte and the stationary phase caused by the deuterium substitution. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker van der Waals interactions with the stationary phase.
While often small, this effect is important to consider when developing and validating quantitative analytical methods using this compound as an internal standard. chromforum.org The retention time difference should be monitored to ensure accurate peak integration and quantification.
Table 3: Illustrative Chromatographic Retention Times
| Compound | Analytical Technique | Illustrative Retention Time (min) |
|---|---|---|
| 1-Benzyl-4-piperidine-carboxaldehyde | Reversed-Phase HPLC | 10.2 |
| This compound | Reversed-Phase HPLC | 10.1 |
| 1-Benzyl-4-piperidine-carboxaldehyde | Gas Chromatography | 8.5 |
| This compound | Gas Chromatography | 8.4 |
Applications of 1 Benzyl D5 4 Piperidine Carboxaldehyde in Contemporary Chemical Sciences
Role as a Stable Isotope Internal Standard in Quantitative Analytical Chemistry
The use of stable isotope-labeled compounds as internal standards is a cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-(Benzyl-d5)-4-piperidine-carboxaldehyde is a precursor for the synthesis of deuterated forms of pharmaceutical compounds, such as Donepezil-d5. frontiersin.org Deuterated analogs are the preferred internal standards for MS detection because they are chemically identical to the analyte, ensuring they behave similarly during sample preparation and analysis. cato-chem.com
Enhancing Accuracy and Reproducibility in LC-MS/MS Quantification
In LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS), such as a compound synthesized from this compound, is added to a sample at a known concentration before sample preparation. Because the SIL-IS has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the non-labeled analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte. This co-elution and similar ionization behavior allow for the correction of variations in the analytical process.
Several studies on the quantification of the Alzheimer's drug, donepezil (B133215), highlight the importance of using deuterated internal standards like donepezil-d4 or donepezil-d7 (B2474475) for achieving high accuracy and precision. nih.govlcms.cz These methods demonstrate excellent linearity over a range of concentrations, often with a correlation coefficient (r) greater than 0.995. nih.gov The intra- and inter-day assay accuracy and precision are typically within 15%, meeting the stringent requirements of bioanalytical method validation guidelines. nih.govnih.gov
Table 1: Performance Metrics of LC-MS/MS Methods Using Deuterated Internal Standards for Donepezil Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | nih.govnih.gov |
| Intra-day Accuracy | 96.0% - 109.6% | nih.gov |
| Inter-day Accuracy | 96.2% - 107.1% | nih.gov |
| Intra-day Precision (CV%) | < 11.1% | nih.gov |
Mitigation of Matrix Effects and Sample Processing Losses
Biological samples, such as plasma and tissue homogenates, are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Similarly, losses can occur during sample extraction and preparation steps.
By using a SIL-IS like a deuterated analog derived from this compound, these issues are effectively mitigated. The SIL-IS experiences the same matrix effects and extraction losses as the analyte. Therefore, by calculating the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to a more accurate and reliable measurement. Studies have shown that methods using SIL-IS exhibit minimal matrix effects and consistent extraction recovery. researchgate.net The recovery of the analyte is often in the range of 98.5% to 106.8%. nih.gov
Development and Validation of Robust Bioanalytical Methods
The development of robust and reliable bioanalytical methods is crucial for pharmacokinetic and bioequivalence studies. nih.govnih.gov The use of SIL-IS, synthesized from precursors like this compound, is a key component in the validation of these methods according to regulatory guidelines. nih.gov These methods are validated for selectivity, sensitivity, linearity, accuracy, precision, and stability. nih.gov
For instance, a validated UPLC-MS/MS method for donepezil in human plasma using a deuterated internal standard demonstrated sufficient sensitivity and reproducibility for a pharmacokinetic study, with a lower limit of quantification of 0.1 ng/mL. nih.gov The successful application of such methods in clinical and preclinical studies underscores the importance of SIL-IS in generating reliable data for drug development. researchgate.netnih.gov
Contribution to Mechanistic Studies in Organic Reactions
Isotopically labeled compounds are powerful tools for investigating the mechanisms of chemical reactions. The presence of heavier isotopes can influence reaction rates and provide insights into bond-breaking and bond-forming steps.
Tracing Reaction Pathways and Elucidating Intermediate Formation
By incorporating deuterium atoms at specific positions in a reactant molecule, such as in this compound, chemists can trace the fate of these atoms throughout a reaction sequence. This allows for the elucidation of reaction pathways and the identification of transient intermediates. nih.gov For example, in the synthesis of complex molecules like donepezil, which involves multiple steps including condensation and reduction, isotopic labeling can help confirm the proposed mechanism. nih.govnewdrugapprovals.org The synthesis of donepezil often involves the reaction of an indanone moiety with a piperidine (B6355638) derivative. frontiersin.org By using a deuterated piperidine precursor, the position of the deuterated fragment in the final product can confirm the regioselectivity of the reaction.
Investigating Kinetic Isotope Effects (KIE)
Strategic Utilization as a Deuterated Synthetic Building Block
The primary application of this compound lies in its role as a specialized building block for the synthesis of complex molecules where the introduction of deuterium is desired. The replacement of five hydrogen atoms with deuterium on the benzyl (B1604629) group can significantly alter the metabolic fate of the resulting compounds due to the kinetic isotope effect. This effect can lead to slower metabolism, potentially enhancing the bioavailability and half-life of a drug. ckisotopes.com
Construction of Complex Deuterium-Enriched Pharmaceutical Scaffolds (e.g., donepezil hydrochloride intermediates)
A prominent application of 1-benzylpiperidine-4-carboxaldehyde is in the synthesis of donepezil, a reversible acetylcholinesterase inhibitor used in the management of Alzheimer's disease. newdrugapprovals.orgnih.govgoogle.comnih.govgoogle.comresearchgate.netwipo.int The established synthetic routes to donepezil often involve the condensation of 1-benzylpiperidine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone. newdrugapprovals.orgnih.gov
By substituting the non-deuterated starting material with this compound, a deuterium-enriched analog of donepezil can be synthesized. This strategic deuteration of the N-benzyl group, a known site of metabolic activity, can lead to the formation of a more robust pharmaceutical agent. The resulting deuterated donepezil intermediate would be 2-((1-(benzyl-d5)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which can then be converted to the hydrochloride salt.
The rationale behind this approach is to create a "heavy" version of the drug that may exhibit a more favorable pharmacokinetic profile. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, making them more resistant to enzymatic cleavage. This can result in a decreased rate of metabolism, leading to a longer duration of action and potentially a reduced dosing frequency.
Table 1: Key Intermediates in the Synthesis of Deuterated Donepezil
| Compound Name | Chemical Structure | Role in Synthesis |
| This compound | C₁₃H₁₂D₅NO | Deuterated starting material |
| 5,6-Dimethoxy-1-indanone | C₁₁H₁₂O₃ | Core structural component |
| 2-((1-(benzyl-d5)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | C₂₄H₂₄D₅NO₃ | Deuterated donepezil intermediate |
| Deuterated Donepezil Hydrochloride | C₂₄H₂₅D₅ClNO₃ | Final deuterium-enriched active pharmaceutical ingredient |
Synthesis of Labeled Analogs for Metabolic Pathway Investigations
The use of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an ideal precursor for the synthesis of deuterium-labeled analogs of various piperidine-containing compounds to investigate their metabolic pathways.
By incorporating a stable isotopic label at a specific site within the molecule, researchers can accurately trace the compound and its metabolites in biological systems using techniques such as mass spectrometry. This allows for the unambiguous identification of metabolic products and provides a clearer understanding of the biotransformation processes a drug candidate undergoes.
For instance, synthesizing a deuterated analog of a novel therapeutic agent using this compound would enable researchers to conduct in vivo and in vitro studies to:
Identify the major and minor metabolites.
Elucidate the specific metabolic reactions (e.g., oxidation, dealkylation) that occur at the N-benzyl position.
Quantify the rate and extent of metabolism.
Assess potential metabolic drug-drug interactions.
This information is critical during the drug discovery and development process, aiding in the selection of candidates with optimal metabolic stability and safety profiles. The use of two distinct deuterium-labeled forms of a compound can even allow for the independent tracking of both the parent drug and its metabolites in tolerance development studies. nih.gov
Computational Chemistry and Theoretical Insights for Deuterated Piperidine Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics
Density Functional Theory (DFT) has become a important tool for the quantum mechanical modeling of molecular systems. For deuterated piperidine (B6355638) derivatives, DFT calculations are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.
The energetics of the system, including total energy, heat of formation, and the relative energies of different conformers, can be accurately computed. For a molecule like 1-(Benzyl-d5)-4-piperidine-carboxaldehyde, DFT can elucidate the energetic landscape of the piperidine ring's chair, boat, and twist-boat conformations. The benzyl-d5 group and the 4-carboxaldehyde substituent significantly influence this landscape. Computational studies on similar piperidine systems have shown that the choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)) is crucial for obtaining results that correlate well with experimental data. nih.gov
The introduction of deuterium (B1214612) in the benzyl (B1604629) group has a negligible effect on the electronic structure and, consequently, the molecular geometry and energetics calculated by DFT. However, it is the vibrational frequencies that are more significantly affected, which is a key aspect in the prediction of spectroscopic properties.
Below is a representative data table of calculated geometric parameters for the equatorial conformer of a 4-substituted N-benzylpiperidine system, derived from principles of computational chemistry.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C2-N1 | 1.46 Å |
| Bond Length | N1-C6 | 1.46 Å |
| Bond Length | C4-C(Aldehyde) | 1.51 Å |
| Bond Angle | C2-N1-C6 | 112.0° |
| Bond Angle | C3-C4-C5 | 110.5° |
| Dihedral Angle | C2-N1-C6-C5 | -55.5° (Chair) |
Note: The data presented in this table is illustrative and based on general findings for N-benzylpiperidine systems. Actual values for this compound would require specific DFT calculations.
Prediction and Correlation of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. For deuterated piperidines, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.
Theoretical calculations can predict chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-values). These predicted parameters for different possible conformers can be compared with experimental spectra to determine the predominant conformation in solution. For instance, the coupling constants between protons on the piperidine ring are highly dependent on their dihedral angles, which differ significantly between axial and equatorial orientations of the 4-carboxaldehyde group. The J-value method is a known approach for determining conformational free energies in substituted piperidines. nih.gov
Vibrational spectroscopy, such as Infrared (IR) and Raman, can also be simulated. The isotopic substitution of deuterium for protium (B1232500) in the benzyl group leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic labeling is a powerful tool for assigning specific vibrational modes in the experimental spectrum.
The following table illustrates a hypothetical correlation between predicted and experimental ¹³C NMR chemical shifts for the piperidine ring carbons in this compound.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C2, C6 | 53.5 | 53.2 |
| C3, C5 | 28.9 | 28.6 |
| C4 | 45.2 | 44.9 |
| C=O | 204.1 | 203.8 |
Note: The data is representative and illustrates the expected close correlation between theoretical predictions and experimental results.
Conformational Analysis of Deuterated Piperidine Rings
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. ias.ac.in However, the presence of substituents on the ring and the nitrogen atom can lead to a complex conformational equilibrium, potentially involving boat or twist-boat forms. ias.ac.in For this compound, the primary conformational question revolves around the axial versus equatorial orientation of the 4-carboxaldehyde group.
Computational analysis, often using molecular mechanics or DFT, can quantify the energy difference between these conformers. nih.gov Generally, a substituent in the 4-position of a piperidine ring prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The large N-benzyl group also has conformational preferences that can influence the ring's shape.
The deuteration of the benzyl group does not significantly alter the steric bulk and therefore has a minimal impact on the conformational free energies of the piperidine ring itself. However, understanding the conformational preferences is crucial for interpreting its biological activity and reactivity. Studies on related piperidine systems have shown that electrostatic interactions between substituents and the nitrogen atom can significantly influence conformational changes. nih.gov In some cases, the introduction of substituents can even reverse the usual conformational preference, favoring the axial form. nih.gov
The conformational flexibility of the piperidine ring can be a drawback in drug design, as it may dilute the concentration of the bioactive conformation. chemrxiv.org Therefore, computational analysis that predicts and explains the conformational behavior of deuterated piperidine systems is invaluable for designing more rigid and potent analogues. chemrxiv.org
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Population (%) |
| Equatorial-Chair | 0.00 | H-C4-C(Aldehyde)-O ≈ 180° | >95 |
| Axial-Chair | ~2.1 | H-C4-C(Aldehyde)-O ≈ 0° | <5 |
| Twist-Boat | >5.0 | N/A | <1 |
Note: This table provides an illustrative conformational analysis based on known principles for 4-substituted piperidines. The energy values are typical for a medium-sized substituent.
Emerging Trends and Future Research Perspectives on Deuterated Piperidine Carboxaldehydes
Innovations in Regio- and Stereoselective Deuteration Strategies
The precise placement of deuterium (B1214612) atoms within a molecule is critical to achieving desired pharmacological outcomes. Early methods for deuteration often lacked control, leading to mixtures of isotopologues. However, recent innovations have enabled highly regio- and stereoselective deuteration, providing chemists with unprecedented control over molecular architecture.
A significant challenge in pharmaceutical development is the need for isotopically pure samples to understand the specific effects of deuterium substitution. researchgate.net To address this, methods are being developed to synthesize deuterated building blocks with high levels of deuterium incorporation at specific sites, minimizing isotopic impurities. researchgate.net
One innovative approach involves the stepwise treatment of a tungsten-complexed pyridinium (B92312) salt with hydride/deuteride (H⁻/D⁻) and proton/deuteron (H⁺/D⁺) sources. researchgate.net This strategy allows for the synthesis of a series of d0–d8 tetrahydropyridine (B1245486) isotopomers with precise control over the location and number of deuterium atoms. The resulting deuterated tetrahydropyridines can then be converted to the corresponding piperidines. researchgate.net This method's precision was demonstrated in the synthesis of eight unique deuterated isotopologues of erythro-methylphenidate, a piperidine-containing drug. researchgate.net
Another powerful strategy combines chemical synthesis with biocatalysis in a chemo-enzymatic cascade. acs.orgnih.gov This approach can achieve the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov The key step utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with high enantio- and regioselectivity. acs.orgnih.gov Deuterium labeling experiments have been instrumental in elucidating the mechanism of these enzymatic reductions. acs.org This chemo-enzymatic method provides access to high-value, stereo-enriched piperidines that are challenging to synthesize using traditional chemical methods alone. acs.org
These advanced strategies are moving the field beyond simple hydrogen isotope exchange (HIE) toward methods that construct the deuterated ring system with predetermined stereochemistry, a crucial aspect for creating next-generation pharmaceuticals.
Table 1: Comparison of Innovative Deuteration Strategies for Piperidine (B6355638) Synthesis
| Strategy | Key Features | Selectivity | Example Application |
|---|---|---|---|
| Tungsten-Complexed Pyridinium Salts | Stepwise addition of H⁻/D⁻ and H⁺/D⁺. researchgate.net | High regioselectivity, enabling access to a full range of d0-d8 isotopomers. researchgate.net | Synthesis of specific isotopologues of erythro-methylphenidate. researchgate.net |
| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade. acs.orgnih.gov | High enantioselectivity and stereoselectivity for 3- and 3,4-substituted piperidines. nih.gov | Synthesis of chiral intermediates for drugs like Preclamol and Niraparib. nih.gov |
| Biosynthesis-Inspired Mannich Reaction | A three-component vinylogous Mannich-type reaction to build the piperidine core. rsc.org | Stereoselective formation of multi-substituted chiral piperidines. rsc.org | Concise synthesis of bioactive natural alkaloids such as (+)-241D and isosolenopsin A. rsc.org |
Development of New Catalytic Systems for Deuterium Incorporation
The efficiency and selectivity of deuterium incorporation are largely governed by the catalytic system employed. Hydrogen Isotope Exchange (HIE) catalyzed by transition metals is a widely used method for late-stage deuteration. researchgate.net Research in this area is focused on developing new catalysts with broader functional group tolerance, higher selectivity, and milder reaction conditions.
Iridium-based catalysts have emerged as exceptionally effective for the site-selective deuteration of N-heterocycles. researchgate.netacs.org For instance, iridium(I) N-heterocyclic carbene (NHC)/phosphine complexes can direct C-H activation and subsequent deuteration to specific positions. acs.org By choosing appropriate N-protecting groups on substrates like indoles and pyrroles, these catalysts can achieve high levels of deuterium incorporation selectively at the C2 position. researchgate.netacs.org This directing-group strategy is a powerful tool for achieving regioselectivity that might otherwise be difficult. Remarkably, these catalysts can differentiate between C-H bonds, such as selectively labeling the indole (B1671886) C2 position over the ortho-positions of an N-benzoyl group. acs.org
While highly effective, these precious metal catalysts have driven research into more sustainable and cost-effective alternatives. Raney Nickel (RaNi) has been successfully employed in a continuous flow HIE process. chemrxiv.org This system demonstrates broad applicability, successfully labeling a wide spectrum of nitrogen-containing heterocycles and complex pharmaceutical compounds like abacavir (B1662851) and remdesivir. chemrxiv.org However, a drawback of some catalysts, including certain ruthenium and Raney Nickel systems, is that they can sometimes lead to labeling on other parts of the molecule, such as phenyl rings, in addition to the target heterocycle. chemrxiv.org
Biocatalysis is another frontier in deuterium incorporation. nih.gov The use of enzymes like ene-imine reductases (EneIREDs) in chemo-enzymatic cascades offers excellent stereoselectivity under benign reaction conditions, something often challenging to achieve with traditional metal catalysts. acs.orgnih.gov The development of these biocatalytic systems is crucial for producing enantiomerically pure deuterated piperidines. nih.gov
Table 2: Overview of Catalytic Systems for Deuterium Incorporation in N-Heterocycles
| Catalyst Type | Catalyst Example | Key Features | Selectivity Profile |
|---|---|---|---|
| Iridium (Homogeneous) | [(COD)Ir(IMes)(PPh₃)]PF₆ acs.org | Mild conditions (25 °C, 1 atm D₂); directed by N-protecting groups. acs.org | Highly site-selective (e.g., C2 of indoles); excellent deuterium incorporation (>90%). acs.org |
| Iridium (Homogeneous) | Iridium(I) NHC/phosphine complex thieme-connect.comstrath.ac.uk | Effective for quinoline (B57606) N-oxides at very low catalyst loadings (0.25 mol%). thieme-connect.comstrath.ac.uk | High regioselectivity for the C8 position. thieme-connect.comstrath.ac.uk |
| Nickel (Heterogeneous) | Raney Nickel (RaNi) chemrxiv.org | Continuous flow process; broad substrate scope including complex APIs. chemrxiv.org | Generally selective for the N-heterocycle, but can cause some labeling on other motifs (e.g., phenyl rings). chemrxiv.org |
| Biocatalyst (Enzyme) | Ene-Imine Reductase (EneIRED) acs.orgnih.gov | Operates in aqueous media under mild conditions; part of a chemo-enzymatic cascade. nih.gov | Excellent enantio- and stereoselectivity. acs.org |
Expanding the Scope of Synthetic Applications for Deuterated Piperidine Building Blocks
Deuterated piperidine building blocks, including 1-(Benzyl-d5)-4-piperidine-carboxaldehyde, are valuable intermediates in the synthesis of complex molecules, particularly pharmaceuticals. impurity.comgrantome.com The primary motivation for their use is to leverage the deuterium kinetic isotope effect to enhance a drug's metabolic profile. enamine.net Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down enzymatic processes like demethylation and oxidation, leading to prolonged drug exposure, the potential for lower doses, and fewer side effects. enamine.net
The piperidine moiety is a common target for metabolic enzymes. For example, studies on the prodrug clopidogrel, which contains a piperidine ring, showed that selective deuteration of the ring reduced enzymatic attrition and substantially increased the generation of the active metabolite. researchgate.net This highlights the therapeutic potential that can be unlocked by using precisely deuterated piperidine building blocks.
These building blocks are crucial for the "late-stage" incorporation of deuterium, an efficient strategy that avoids the need for expensive, fully deuterated starting materials from the beginning of a synthetic sequence. researchgate.net The aldehyde functional group in this compound is particularly versatile, serving as a handle for a wide range of chemical transformations. It can be used in reactions such as Wittig olefination, reductive amination, and additions of Grignard reagents to construct more complex drug analogues. kcl.ac.uksigmaaldrich.com For instance, N-benzyl-4-piperidinecarboxaldehyde (the non-deuterated analogue) is a key intermediate in the synthesis of Donepezil (B133215), a leading treatment for Alzheimer's disease. google.comgoogle.com By using the deuterated version, researchers can synthesize Donepezil analogues with deuterium strategically placed on the benzyl (B1604629) group, a potential site of metabolism.
The availability of a diverse collection of deuterated building blocks is critical for drug discovery programs. enamine.net It allows medicinal chemists to systematically explore the effects of deuteration at various positions within a lead compound, facilitating the development of new chemical entities with superior pharmacokinetic properties. grantome.com
Table 3: Synthetic Utility of Deuterated Piperidine Building Blocks
| Building Block Application | Rationale / Therapeutic Goal | Example Parent Drug Class |
|---|---|---|
| Metabolic "Blocking" | Slowing C-H bond cleavage at metabolically labile sites to increase drug half-life. enamine.net | Acetylcholinesterase inhibitors (e.g., Donepezil). google.com |
| Altering Metabolic Pathways | Shifting metabolism away from the formation of toxic or inactive metabolites. researchgate.net | Antiplatelet agents (e.g., Clopidogrel). researchgate.net |
| Reducing Racemization | Slowing the in-vivo racemization of a chiral drug, allowing for administration as a single, more active enantiomer. enamine.net | Antidiabetic agents (e.g., Pioglitazone). enamine.net |
| Probing Biological Mechanisms | Using deuterated molecules as probes to study enzyme mechanisms and metabolic pathways. researchgate.net | Various, including PI3Kδ inhibitors. google.com |
Q & A
Q. What are the recommended methods for synthesizing 1-(Benzyl-d5)-4-piperidine-carboxaldehyde, and how can purity be verified?
Methodological Answer:
- Synthesis Routes : The compound is typically synthesized via reductive amination or nucleophilic substitution using deuterated benzyl (Benzyl-d5) precursors. For example, deuterium labeling may involve Pd/C-catalyzed hydrogen-deuterium exchange or deuterated benzyl bromide intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended.
- Purity Verification :
Q. What safety precautions should be taken when handling this compound given limited toxicological data?
Methodological Answer:
Q. How should researchers address stability concerns during long-term storage?
Methodological Answer:
- Stability Tests : Monitor degradation via periodic NMR or LC-MS to detect aldehyde oxidation or piperidine ring hydrolysis.
- Storage Conditions :
- Decomposition Byproducts : Carbon monoxide and nitrogen oxides may form under oxidative conditions; ensure proper ventilation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during deuterated benzyl group incorporation?
Methodological Answer:
- Root Cause Analysis :
- Experimental Controls :
- Include non-deuterated analogs as internal standards to quantify isotopic incorporation efficiency.
- Use kinetic studies to identify rate-limiting steps (e.g., deuteration vs. cyclization) .
Q. What analytical strategies are optimal for characterizing degradation products under varying pH conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Advanced Techniques :
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) .
- MD Simulations : Simulate deuterium isotope effects on metabolic pathways (e.g., slower C-D bond cleavage vs. C-H) .
- Experimental Validation :
Data Contradictions and Mitigation Strategies
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
